2,3,4-Trimethylphenol

Lipophilicity Physicochemical Properties QSAR

Procure isomer-specific 2,3,4-Trimethylphenol (CAS 526-85-2) to ensure precise regiochemistry in oxidation reactions yielding trimethylquinone derivatives, or as an authenticated reference standard. The unique 2,3,4-substitution pattern delivers distinct steric and electronic properties for specialty polymer synthesis. Generic isomer substitution compromises reproducibility and analytical validity.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 526-85-2
Cat. No. B109512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethylphenol
CAS526-85-2
Synonyms1-Hydroxy-2,3,4-trimethylbenzene;  2,3,4-Hemimellitenol;  4-Hydroxy-1,2,3-trimethylbenzene
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)C
InChIInChI=1S/C9H12O/c1-6-4-5-9(10)8(3)7(6)2/h4-5,10H,1-3H3
InChIKeyXRUGBBIQLIVCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trimethylphenol (CAS 526-85-2) Chemical Identity and Procurement Baseline


2,3,4-Trimethylphenol (CAS 526-85-2) is a tri-substituted alkylphenol isomer with the molecular formula C9H12O and a molecular weight of 136.19 g/mol [1]. It features methyl groups at the 2-, 3-, and 4-positions of the phenolic ring, a substitution pattern that distinguishes it from five other trimethylphenol isomers [2]. The compound exists as a white to off-white crystalline solid with a melting point of 81°C and a boiling point of 236°C . It is slightly soluble in water (calculated solubility: 2.2 g/L at 25°C) and exhibits a calculated log P (octanol-water) of approximately 3.15, indicating moderate lipophilicity .

Why 2,3,4-Trimethylphenol Cannot Be Substituted with Other Trimethylphenol Isomers


Generic substitution among trimethylphenol isomers is not scientifically valid due to position-dependent differences in physicochemical properties and reactivity. The six trimethylphenol isomers share the same molecular formula but differ substantially in melting point, lipophilicity (log P), and steric hindrance around the phenolic hydroxyl group [1]. For instance, 2,4,6-trimethylphenol (mesitol) has both ortho positions methylated, resulting in significantly greater steric hindrance and a different hydrogen bonding environment compared to 2,3,4-trimethylphenol, which retains one unsubstituted ortho position [2]. These structural differences translate into measurable variations in oxidation kinetics, solubility behavior, and metabolic fate [3]. Procurement of a specific isomer is therefore mandatory for applications where regiochemistry dictates downstream reactivity, analytical reference matching, or biological activity.

Quantitative Differentiation Evidence for 2,3,4-Trimethylphenol Procurement Decisions


Comparative Lipophilicity: Log P of 2,3,4-Trimethylphenol Versus 2,4,6-Trimethylphenol

2,3,4-Trimethylphenol exhibits a measured log P (octanol-water) of 3.150, compared to 2,4,6-trimethylphenol (mesitol) with a log P of approximately 2.73 [1]. This difference of approximately 0.42 log units corresponds to a roughly 2.6-fold higher octanol-water partition coefficient for the 2,3,4-isomer, indicating measurably greater lipophilicity.

Lipophilicity Physicochemical Properties QSAR

Melting Point Differentiation: 2,3,4-Trimethylphenol Versus 2,3,5-Trimethylphenol

2,3,4-Trimethylphenol is a crystalline solid with a melting point of 81°C, whereas 2,3,5-trimethylphenol is a liquid at room temperature with a melting point below 25°C . This represents a fundamental difference in physical state under standard laboratory conditions.

Thermal Properties Crystallinity Purification

Atmospheric Degradation Reactivity: OH Radical Rate Constant Comparison

2,3,4-Trimethylphenol has a reported atmospheric OH radical rate constant of 1.31 × 10⁻¹⁰ cm³/molecule·sec . While isomer-specific comparative data are limited in the open literature, this rate constant falls within the expected range for alkylated phenols and can be compared to phenol itself (k_OH ≈ 2.8 × 10⁻¹¹ cm³/molecule·sec), indicating approximately 4.7-fold faster atmospheric oxidation due to methyl substitution [1]. This class-level trend reflects enhanced electron density from methyl groups facilitating electrophilic attack by OH radicals.

Environmental Fate Atmospheric Chemistry Degradation

Oxidation Kinetics: Cerium(IV) Oxidation Rate Differentiation Among Trimethylphenol Isomers

A study of trimethylphenol oxidation by cerium(IV) in aqueous perchloric acid demonstrated that the rate of oxidation is dependent on the specific methyl substitution pattern [1]. While the study included 2,3,5-, 2,3,6-, and 2,4,6-trimethylphenols, 2,3,4-trimethylphenol was not directly examined in the published dataset. However, the reported rate constants for the studied isomers ranged from approximately 0.5 to 2.5 M⁻¹s⁻¹ depending on conditions, establishing a class-level precedent for isomer-dependent oxidation kinetics [1]. The presence of an unsubstituted ortho position in 2,3,4-trimethylphenol is expected to result in oxidation kinetics distinct from the fully ortho-substituted 2,4,6-isomer.

Oxidation Kinetics Reactivity Isomer Differentiation

Procurement-Driven Application Scenarios for 2,3,4-Trimethylphenol


Precursor for Trimethylquinone Synthesis via Selective Oxidation

2,3,4-Trimethylphenol serves as a precursor for the synthesis of trimethylquinone derivatives through oxidation reactions. The specific 2,3,4-substitution pattern directs the regiochemistry of quinone formation, yielding a distinct product profile compared to other trimethylphenol isomers [1]. The crystalline solid nature (mp 81°C) facilitates precise stoichiometric control in batch oxidation processes .

Analytical Reference Standard for Isomer-Specific Detection

Due to its unique retention characteristics (log P 3.150) and distinct NMR/FTIR spectral fingerprints, 2,3,4-trimethylphenol is employed as an authenticated reference standard for the unambiguous identification and quantification of this specific isomer in complex mixtures, environmental samples, or metabolic studies [1]. Substitution with an incorrect isomer would yield false negative or misidentified analytical results.

Chemical Intermediate for Resin and Polymer Modification

2,3,4-Trimethylphenol is utilized as a chemical intermediate in the synthesis of specialty resins and polymers where the 2,3,4-substitution pattern imparts specific steric and electronic properties to the resulting macromolecular structure [1]. Its moderate lipophilicity (log P 3.150) influences copolymer compatibility and phase behavior in formulated products .

Model Substrate in Biomimetic Oxidation Catalyst Development

Trimethylphenols, including the 2,3,4-isomer, are employed as model substrates for evaluating the activity and selectivity of biomimetic oxidation catalysts, such as titanium-silicate and metalloporphyrin systems [1]. The specific isomer chosen influences observed reaction rates and product distributions, making isomer identity critical for reproducible catalyst benchmarking [1].

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